Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate
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Overview
Description
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate is a chemical compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.09 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl 3-(4,6-dihydroxypyrimidin-5-yl)butanoate with phosphoryl chloride in acetonitrile under an inert atmosphere . The reaction is typically carried out at a temperature range of 70-79°C for approximately 19.2 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Scientific Research Applications
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(3-6(14)15-2)7-8(10)12-4-13-9(7)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTSPYPORGPMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=C(N=CN=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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